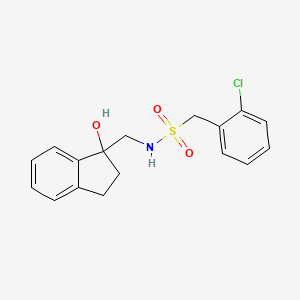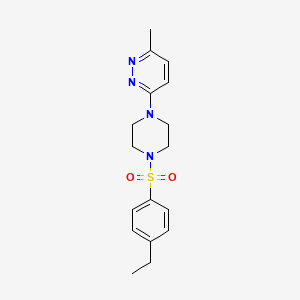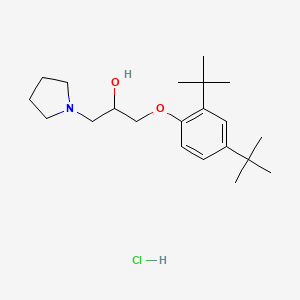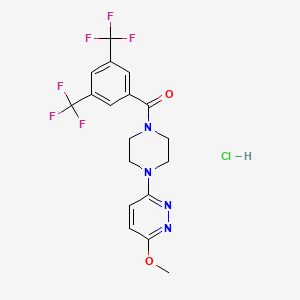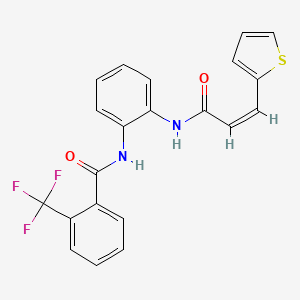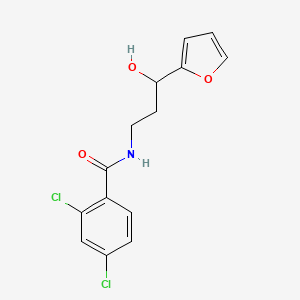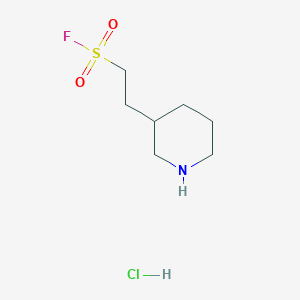
2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride” is a chemical compound with the CAS Number: 2174002-27-6 . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.72 . It is stored at room temperature and comes in the form of a powder .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation The synthesis of sulfonyl fluorides and their derivatives has been extensively researched due to their wide-ranging applications in chemistry and biology. One significant study involves the synthesis of fluorine-containing β-sultones, derivatives of 2,2,2-trifluoroethanesulfonic acid, including its piperidide derivative, highlighting the chemical versatility of sulfonyl fluoride compounds in creating a variety of derivatives (Eleev, Sokol'skii, & Knunyants, 1978). This foundational work underpins the chemical synthesis and functionalization aspects of compounds similar to 2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride.
Enzyme Inhibition and Active Site Probing Spin-labeled sulfonyl fluorides, which include six-membered piperidinyl nitroxide rings, have been synthesized and demonstrated to inhibit enzymes, showcasing their potential as enzyme inhibitors and active site probes (Wong, Quiggle, Triplett, & Berliner, 1974). These compounds' ability to interact with enzyme active sites underlines their importance in biochemical research, particularly for understanding enzyme function and designing enzyme inhibitors.
Development of Antiarrhythmic Drugs The synthesis and study of new piperid-4-ylethane derivatives with antiarrhythmic activity highlight the potential medical applications of sulfonyl fluoride derivatives. One compound, identified for clinical trials, underscores the role of these compounds in drug discovery, particularly in developing new class III antiarrhythmic drugs (Glushkov et al., 2011).
Fluoroalkylidene Analogues Synthesis The modified Julia reaction has been used to synthesize fluoroaminosulfones derived from piperidine, offering a straightforward approach to creating fluorinated biomolecules. This method facilitates the production of diverse fluorinated compounds, including potential enzyme inhibitors, demonstrating the chemical utility of sulfonyl fluoride derivatives in creating biologically relevant molecules (Prunier et al., 2013).
Safety and Hazards
Direcciones Futuras
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Therefore, the study and application of fluorinated compounds like “2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride” may continue to be a significant area of research in the future.
Propiedades
IUPAC Name |
2-piperidin-3-ylethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)5-3-7-2-1-4-9-6-7;/h7,9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLYTYXEHYSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCS(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
![N-(1H-indol-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2981234.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
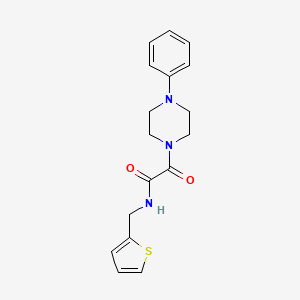
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2981241.png)
